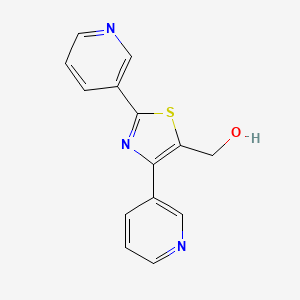![molecular formula C24H40O5 B14054386 4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)
4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .
Industrial Production Methods: Industrial production of cholic acid typically involves extraction from animal bile, followed by purification processes. The bile is treated with solvents like alcohol and acetic acid to isolate cholic acid. Advanced methods may include crystallization and chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Cholic acid undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert cholic acid into deoxycholic acid.
Substitution: Hydroxyl groups in cholic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for esterification reactions.
Major Products:
Oxidation: Produces keto derivatives like 7-ketocholic acid.
Reduction: Forms deoxycholic acid.
Substitution: Results in esters like glycocholic acid and taurocholic acid.
Aplicaciones Científicas De Investigación
Cholic acid has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing various derivatives and studying reaction mechanisms.
Biology: Plays a role in studying bile acid metabolism and its effects on lipid digestion.
Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .
Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.
Mecanismo De Acción
Cholic acid exerts its effects primarily by acting as a surfactant in the small intestine, reducing the surface tension of fat droplets and aiding in their breakdown into smaller micelles. It also regulates bile acid synthesis by downregulating cholesterol-7-α-hydroxylase, the rate-limiting enzyme in bile acid synthesis . Cholic acid interacts with nuclear receptors like farnesoid X receptor and membrane receptors such as Takeda G protein-coupled receptor 5, influencing lipid metabolism and energy balance .
Comparación Con Compuestos Similares
Cholic acid is one of the primary bile acids, along with chenodeoxycholic acid. Similar compounds include:
Chenodeoxycholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic Acid: A secondary bile acid formed by the reduction of cholic acid.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid
Uniqueness of Cholic Acid: Cholic acid is unique due to its specific hydroxylation pattern at positions 3α, 7α, and 12α, which distinguishes it from other bile acids. This pattern is crucial for its role in emulsifying fats and regulating cholesterol metabolism .
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |
Clave InChI |
BHQCQFFYRZLCQQ-ZAZBRUGCSA-N |
SMILES isomérico |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)





